(2-Aminoethyl)(methyl)(propan-2-yl)amine

Description

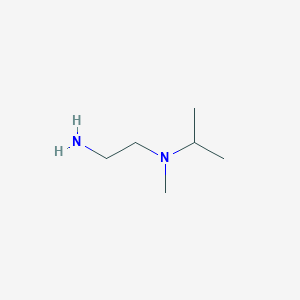

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-methyl-N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2)8(3)5-4-7/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNLXSYPOLTMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Concepts in Substituted Diamine Chemistry

Substituted diamines are organic compounds containing two amino groups, where one or more hydrogen atoms on the nitrogen have been replaced by organic substituents. The nature and position of these substituents significantly influence the chemical and physical properties of the molecule.

(2-Aminoethyl)(methyl)(propan-2-yl)amine, with the chemical formula C6H16N2, is an example of an unsymmetrical N,N'-disubstituted ethylenediamine (B42938) derivative. uni.lu One nitrogen atom is part of a primary amino group (-NH2), while the other is a tertiary amino group substituted with a methyl (-CH3) and an isopropyl (-CH(CH3)2) group. This structural arrangement imparts distinct reactivity to the two nitrogen centers. The primary amine is nucleophilic and can participate in reactions typical of primary amines, such as Schiff base formation and acylation. The tertiary amine, being more sterically hindered and lacking N-H protons, primarily exhibits basic properties and can act as a proton scavenger or a ligand in coordination complexes.

The presence of two nitrogen atoms allows these molecules to act as bidentate ligands in coordination chemistry, forming stable chelate rings with metal ions. The stability and structure of these metal complexes are influenced by the nature of the substituents on the nitrogen atoms and the length of the carbon chain separating them.

Synthetic Pathways and Methodologies for 2 Aminoethyl Methyl Propan 2 Yl Amine and Its Chemical Derivatives

Direct Synthesis Strategies for (2-Aminoethyl)(methyl)(propan-2-yl)amine

The direct synthesis of this compound can be approached through several established methodologies for amine synthesis. The key challenge lies in the controlled introduction of three different substituents (aminoethyl, methyl, and propan-2-yl) onto a single nitrogen atom, or the sequential alkylation of a diamine precursor.

Reductive amination, a cornerstone of amine synthesis, offers a powerful method for the formation of C-N bonds. organic-chemistry.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a plausible route involves the reductive amination of a suitable amino alcohol or amino aldehyde with methylamine, followed by the introduction of the isopropyl group, or vice-versa.

A potential pathway could start from 2-aminoethanol. The primary amine could be selectively alkylated with acetone via reductive amination to form 2-(isopropylamino)ethanol. Subsequent reaction of the secondary amine with formaldehyde in the presence of a reducing agent would yield 2-(isopropyl(methyl)amino)ethanol. The final step would involve the conversion of the hydroxyl group to a primary amine, for instance, through a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to an alkyl halide followed by amination.

Alternatively, a stepwise approach starting from N-methylethanolamine could be envisioned. Reductive amination with acetone would directly yield N-methyl-N-(2-hydroxyethyl)propan-2-amine. The terminal hydroxyl group would then need to be converted to a primary amine.

| Reductive Amination: Key Parameters | |

| Carbonyl Source | Aldehydes (e.g., formaldehyde) or ketones (e.g., acetone) |

| Amine Source | Primary or secondary amines (e.g., methylamine, 2-aminoethanol) |

| Reducing Agents | Sodium borohydride (NaBH4), Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (NaBH(OAc)3), Catalytic hydrogenation (e.g., H2/Pd, Pt, Ni) organic-chemistry.orgniscpr.res.in |

| Catalysts (for hydrogenation) | Palladium (Pd), Platinum (Pt), Nickel (Ni), Copper chromite niscpr.res.in |

| Advantages | High chemoselectivity, mild reaction conditions, wide availability of starting materials. |

| Challenges | Potential for over-alkylation, control of regioselectivity in multifunctional molecules. |

Research on palladium-catalyzed reductive amination has shown that hydroxyl groups on the catalyst can play a crucial role in facilitating both the formation of the imine intermediate and its subsequent reduction, allowing for the synthesis of sterically hindered amines at room temperature. mdpi.com

N-alkylation is a fundamental method for synthesizing amines by reacting an amine with an alkylating agent, typically an alkyl halide or sulfonate. acsgcipr.org The synthesis of this compound via this route would likely start with a pre-existing diamine and introduce the methyl and isopropyl groups.

A feasible strategy could involve the selective N-alkylation of N-methylethane-1,2-diamine. Due to the different reactivity of the primary and secondary amines, regioselective alkylation is possible. The secondary amine is generally more nucleophilic than the primary amine, but steric hindrance from the incoming alkyl group can influence the site of reaction. To synthesize the target compound, N-methylethane-1,2-diamine could be reacted with 2-bromopropane or isopropyl tosylate. Careful control of reaction conditions, such as temperature, solvent, and the nature of the base, would be crucial to favor mono-alkylation at the desired nitrogen and minimize side reactions like quaternization or dialkylation of the primary amine. rsc.orgrsc.org

Another approach could start from ethylenediamine (B42938). A first step could be the introduction of the isopropyl group via reaction with 2-bromopropane, followed by the introduction of the methyl group using a methylating agent like methyl iodide or dimethyl sulfate. Controlling the stoichiometry and reaction conditions would be paramount to achieve the desired unsymmetrical product. nih.gov

| N-Alkylation: Key Parameters | |

| Amine Substrate | Ethylenediamine, N-methylethane-1,2-diamine |

| Alkylating Agents | Alkyl halides (e.g., 2-bromopropane, methyl iodide), Alkyl sulfonates (e.g., isopropyl tosylate), Dialkyl carbonates (e.g., dimethyl carbonate) nih.gov |

| Bases | Inorganic bases (e.g., K2CO3, Cs2CO3), Organic bases (e.g., triethylamine) |

| Solvents | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile), Alcohols |

| Advantages | Direct formation of C-N bonds, wide variety of available alkylating agents. |

| Challenges | Poor atom economy, potential for over-alkylation leading to quaternary ammonium (B1175870) salts, regioselectivity control in polyamines. acsgcipr.org |

Patents for the synthesis of similar compounds, such as N,N-diethylethylenediamine and N,N-diisopropylethylenediamine, often utilize the reaction of a substituted amine with 2-chloroethylamine hydrochloride in an autoclave, indicating that N-alkylation under pressure and elevated temperature is a viable industrial method. google.comgoogle.com

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for amine synthesis. This reaction can be catalyzed by various transition metals, lanthanides, or alkali metals.

A hypothetical hydroamination route to this compound could involve the reaction of N-methyl-N-isopropylamine with ethylene in the presence of a suitable catalyst. However, the direct hydroamination of unactivated alkenes like ethylene with secondary amines is often challenging.

A more plausible, albeit multi-step, approach could involve the hydroamination of a functionalized alkene. For example, the reaction of N-methyl-N-isopropylamine with acrylonitrile could yield 3-(isopropyl(methyl)amino)propanenitrile. Subsequent reduction of the nitrile group would then afford the target diamine.

| Hydroamination: Key Parameters | |

| Alkene/Alkyne Substrate | Ethylene, Acrylonitrile |

| Amine Substrate | N-methyl-N-isopropylamine |

| Catalysts | Early transition metals (e.g., Ti, Zr), Late transition metals (e.g., Rh, Pd, Au), Lanthanides, Alkali metals |

| Reaction Type | Intermolecular or Intramolecular |

| Advantages | High atom economy, direct C-N bond formation. |

| Challenges | Catalyst sensitivity, control of regioselectivity (Markovnikov vs. anti-Markovnikov), limited substrate scope for unactivated alkenes. |

Synthesis of Functionalized Derivatives of this compound

The bifunctional nature of this compound, possessing both a primary and a tertiary amine, allows for selective derivatization at the primary amino group.

Amide Derivatives: Amides are readily synthesized from primary amines through reaction with carboxylic acid derivatives such as acyl chlorides, anhydrides, or esters. libretexts.orgresearchgate.net The reaction of this compound with an acyl chloride or anhydride would selectively occur at the primary amine due to the non-nucleophilic nature of the tertiary amine under these conditions. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl or carboxylic acid byproduct. youtube.com

Thiourea Derivatives: Thioureas are valuable scaffolds in medicinal chemistry and can be prepared by several methods. mdpi.com A common route is the reaction of a primary amine with an isothiocyanate. nih.gov Therefore, reacting this compound with various alkyl or aryl isothiocyanates would yield the corresponding N,N'-disubstituted thiourea derivatives. The reaction is generally straightforward and proceeds with high yield at room temperature or with gentle heating. organic-chemistry.orggoogle.com Another method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which can then react with another amine or be converted to an isothiocyanate in situ. mdpi.comnih.gov

| Derivative Synthesis: Amides and Thioureas | |

| Starting Amine | This compound |

| Reagents for Amides | Acyl chlorides (R-COCl), Acid anhydrides ((R-CO)2O), Esters (R-COOR') |

| Reagents for Thioureas | Isothiocyanates (R-NCS), Carbon disulfide (CS2) |

| Reaction Conditions | Typically in an inert solvent (e.g., dichloromethane, THF, acetonitrile) at room or elevated temperatures. A base is often required for amide synthesis from acyl chlorides/anhydrides. |

| Selectivity | Reaction occurs selectively at the primary amine. |

Imines, or Schiff bases, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. google.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of water. researchgate.net

The reaction of this compound with an aldehyde or ketone would selectively form an imine at the primary amino group. The tertiary amine would not participate in this reaction. The equilibrium of this reaction can be shifted towards the product by removing the water formed, for example, by azeotropic distillation or the use of a dehydrating agent.

| Imine Formation: Key Parameters | |

| Starting Amine | This compound |

| Carbonyl Compound | Aldehydes (R-CHO) or Ketones (R-CO-R') |

| Catalyst | Typically a mild acid (e.g., acetic acid, p-toluenesulfonic acid) |

| Reaction Conditions | Often requires removal of water to drive the reaction to completion. Microwave irradiation can also be employed to accelerate the reaction. nih.gov |

| Selectivity | The primary amine selectively condenses with the carbonyl group. |

The formation of these derivatives highlights the utility of this compound as a versatile building block for creating more complex molecules with potential applications in various fields of chemistry.

Generation of Quaternary Ammonium Salts and Other Functionalized Adducts

The bifunctional nature of this compound, possessing both a primary and a tertiary amine, allows for selective functionalization. The tertiary amine site is a nucleophile that can be alkylated to form quaternary ammonium salts, while the primary amine can be converted into a wide range of functional groups.

Quaternary Ammonium Salt Formation

The conversion of the tertiary amine moiety in this compound to a quaternary ammonium salt is typically achieved through the Menschutkin reaction. nih.gov This reaction involves the nucleophilic attack of the tertiary amine on an alkyl halide, resulting in a bimolecular nucleophilic substitution (SN2) to form the corresponding salt. nih.gov The starting materials for these syntheses are tertiary amines, which are converted into ammonium salts via alkylation. google.com

The reaction conditions can be tuned to favor quaternization. Solvents with a relatively low dielectric constant are often employed, and the reaction temperature is typically maintained between 20°C and 160°C. nih.govgoogle.com A variety of alkylating agents can be used, including alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl sulfates. The choice of the alkylating agent and the reaction conditions influences the reaction rate and yield. For instance, the reaction can be carried out as a one-stage or two-stage process, where the first step is the N-alkylation of the amine. google.com

Table 1: Examples of Quaternization Reactions This table presents hypothetical examples based on general chemical principles of the Menschutkin reaction.

| Alkylating Agent | Product Name | Reaction Solvent | Typical Temperature |

|---|---|---|---|

| Methyl Iodide (CH₃I) | 2-Amino-N,N-dimethyl-N-(propan-2-yl)ethan-1-aminium iodide | Acetonitrile | 25-50°C |

| Ethyl Bromide (C₂H₅Br) | 2-Amino-N-ethyl-N-methyl-N-(propan-2-yl)ethan-1-aminium bromide | Ethanol | 50-70°C |

| Benzyl Chloride (C₆H₅CH₂Cl) | 2-Amino-N-benzyl-N-methyl-N-(propan-2-yl)ethan-1-aminium chloride | Toluene | 60-80°C |

Formation of Other Functionalized Adducts

The primary amine group provides a second site for functionalization. Standard transformations for primary amines can be employed, often with the tertiary amine remaining unreactive under these conditions.

Amide Formation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base yields N-acylated derivatives. For example, reacting this compound with isobutyryl chloride would produce N-(2-(methyl(propan-2-yl)amino)ethyl)isobutyramide.

Imine Formation and Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine (Schiff base), which can be subsequently reduced (e.g., using sodium borohydride) to a secondary amine. This pathway allows for the introduction of additional alkyl groups at the primary nitrogen.

Stereoselective Synthetic Approaches for Chiral this compound Analogues

While this compound is achiral, the synthesis of chiral analogues, typically involving substitution on the ethylene backbone, is of significant interest. Achieving high stereoselectivity in these syntheses is crucial for applications where specific enantiomers are required.

Asymmetric Hydrogenation

One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov This method has been developed for industrial-scale production of certain chiral compounds. nih.gov Transition metal complexes with chiral ligands are used to catalyze the hydrogenation, leading to high enantiomeric excess (ee). For example, iridium catalysts with chiral spiro phosphine-oxazoline ligands have demonstrated excellent yields and enantioselectivities in the hydrogenation of cyclic imines. acs.org Similarly, methodologies using trichlorosilane in organocatalytic reductions of N-benzyl enamines have been developed to produce chiral β-amino esters, which are precursors to other chiral molecules. unimi.it

Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity under mild reaction conditions. nih.gov Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly used for this purpose, where they selectively catalyze the acylation of one amine enantiomer. google.com A process known as double enzymatic kinetic resolution (DEKR) enables the simultaneous resolution of two racemic compounds, such as a racemic amine and a racemic acyl donor. nih.gov

Table 2: Comparison of Stereoselective Synthetic Strategies for Chiral Amines

| Method | Typical Catalyst/Reagent | Substrate Type | Key Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | Transition metal (e.g., Rh, Ir, Ru) with chiral ligands (e.g., f-binaphane) | Prochiral Imines, Enamines | High atom economy and efficiency; direct route to chiral amines. nih.gov |

| Enzymatic Kinetic Resolution | Lipases (e.g., Novozym 435), Transaminases | Racemic amines | Exceptional enantioselectivity (>99% ee) under mild, aqueous conditions. nih.govnih.gov |

| Chiral Auxiliaries | Evans oxazolidinones, chiral sulfinamides | Prochiral electrophiles or nucleophiles | Predictable stereochemical outcome and reliable for complex molecules. tcichemicals.com |

Advanced Purification and Isolation Techniques for Research-Grade Compounds

Obtaining this compound and its derivatives with the high purity required for research applications necessitates the use of advanced purification and isolation techniques. The choice of method depends on the properties of the compound and the nature of the impurities.

Distillation-Based Methods

For volatile diamines, distillation is a primary purification method. Many purification processes involve distilling the diamine, sometimes in the presence of a base or water to aid in the separation of impurities. google.com A common industrial practice for purifying diamines produced via hydrogenation of dinitriles is to treat the product stream with hydrogen in the presence of a catalyst (such as Raney nickel, platinum, or palladium) to convert impurities into more easily separable forms before a final distillation step. google.comgoogle.com This hydrogenation treatment can be performed at temperatures between 50°C and 200°C under hydrogen pressure. google.com

Chromatographic Techniques

Chromatography is indispensable for achieving high-purity research-grade compounds.

Ion-Exchange Chromatography: This technique is particularly effective for separating and purifying diamines from complex mixtures like fermentation broths. researchgate.netfrontiersin.org Cation exchange resins can be used to capture the protonated diamines, which are then selectively eluted to separate them from non-basic impurities. frontiersin.org

Silica Gel Chromatography: Routine chromatographic purification on silica gel is widely used for a variety of functionalized diamines and their derivatives. nih.gov

Crystallization

Crystallization is a powerful technique for purifying solid derivatives, such as the hydrochloride or quaternary ammonium salts of the diamine. By carefully selecting solvents and controlling conditions like temperature, high-purity crystalline material can be obtained, effectively removing soluble impurities. frontiersin.org This method is often the final polishing step to achieve analytical-grade purity. researchgate.net

Table 3: Overview of Purification Techniques for Diamines and Derivatives

| Technique | Principle | Application | Advantages |

|---|---|---|---|

| Fractional Distillation | Separation based on differences in boiling points. | Purification of the free base form of the diamine. | Scalable and effective for removing non-volatile or highly volatile impurities. google.com |

| Hydrogenation Treatment | Catalytic conversion of impurities to more easily separable forms. | Pre-purification of crude diamine from synthetic routes like dinitrile hydrogenation. google.com | Removes specific problematic impurities (e.g., unsaturated compounds). google.com |

| Ion-Exchange Chromatography | Reversible binding to a charged solid support based on the pKa of the amine. | Isolation from complex aqueous mixtures (e.g., fermentation broths). researchgate.net | High selectivity for charged molecules; effective for desalting. frontiersin.org |

| Crystallization | Formation of a pure solid crystalline phase from a solution. | Final purification of solid salts (hydrochlorides, quaternary ammonium salts). | Can yield very high purity; scalable. frontiersin.org |

Spectroscopic Characterization Techniques in Structural Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework. Although specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of similar N-alkylated diamine structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The primary amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which is sensitive to solvent and concentration. The ethylenediamine bridge (-CH₂-CH₂-) would give rise to two complex multiplets. The protons on the carbon adjacent to the primary amine are expected to be more deshielded than those next to the tertiary amine. The N-methyl group would present as a sharp singlet, while the isopropyl group would exhibit a characteristic pattern: a doublet for the six equivalent methyl protons and a septet for the single methine proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. Four distinct signals are anticipated for the carbon backbone: one for the N-methyl group, two for the ethylenediamine bridge carbons, and two for the isopropyl group (one for the two equivalent methyl carbons and one for the methine carbon). The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the degree of alkyl substitution.

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -C(CH₃)₂ | ~1.0 - 1.2 | Doublet | ~18 - 22 |

| -CH(CH₃)₂ | ~2.8 - 3.1 | Septet | ~50 - 55 |

| -N-CH₃ | ~2.2 - 2.4 | Singlet | ~40 - 45 |

| -N-CH₂-CH₂-NH₂ | ~2.5 - 2.7 | Triplet | ~50 - 54 |

| -N-CH₂-CH₂-NH₂ | ~2.7 - 2.9 | Triplet | ~40 - 43 |

| -NH₂ | Variable (broad) | Singlet | N/A |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these methods can confirm the presence of N-H, C-H, C-N, and C-C bonds.

The FTIR spectrum would prominently feature N-H stretching vibrations from the primary amine group, typically appearing as a medium-intensity doublet in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. Strong C-H stretching bands from the methyl, ethyl, and isopropyl groups would be observed just below 3000 cm⁻¹. C-N stretching vibrations for both the tertiary and primary amine groups are expected in the 1000-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the C-H and C-C skeletal vibrations are typically strong, providing a clear fingerprint of the molecule's hydrocarbon framework.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (often a doublet) |

| C-H Stretch | Alkyl (CH, CH₂, CH₃) | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium to Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 | Medium |

| C-N Stretch | Tertiary & Primary Amine | 1000 - 1250 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₁₆N₂), the molecular weight is 116.21 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo characteristic fragmentation.

The molecular ion peak for this compound is expected at an m/z (mass-to-charge ratio) of 116. Due to the presence of two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, several α-cleavage pathways are possible, leading to characteristic fragment ions. The most abundant fragment (base peak) is often the one resulting from the loss of the largest alkyl group from the α-carbon.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 116 | [C₆H₁₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 101 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical from the isopropyl group |

| 86 | [CH₃N(CH(CH₃)₂)CH₂]⁺ | Cleavage of the C-C bond in the ethyl bridge |

| 72 | [CH₃N=CH(CH₃)₂]⁺ | α-cleavage, loss of the aminoethyl radical |

| 44 | [CH₂=NHCH₃]⁺ or [CH₂CH₂NH₂]⁺ | Cleavage of the C-N bond or C-C bond in the ethyl bridge |

| 30 | [CH₂=NH₂]⁺ | Cleavage of the C-C bond adjacent to the primary amine |

X-ray Crystallographic Investigations of this compound Derivatives and Complexes

X-ray crystallography provides definitive, three-dimensional structural information, including precise bond lengths, bond angles, and torsion angles. While a crystal structure of the free this compound ligand may be difficult to obtain due to its low melting point, its derivatives and metal complexes are more amenable to crystallographic analysis.

In metal complexes, this compound acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered chelate ring. Crystallographic studies of such complexes reveal how the steric bulk of the N-isopropyl and N-methyl groups influences the coordination geometry around the metal ion. The conformation of the ethylenediamine backbone is typically a gauche conformation, which minimizes steric strain within the chelate ring.

Conformational Studies and Steric Effects of the Isopropyl and Methyl Groups

The conformational flexibility of this compound is largely dictated by rotations around its single bonds, particularly the C-C and C-N bonds. The presence of both a sterically demanding isopropyl group and a smaller methyl group on the same tertiary nitrogen atom creates a significant steric imbalance.

The isopropyl group, due to its larger size, exerts a considerable steric hindrance, influencing the accessibility of the tertiary nitrogen's lone pair of electrons. This steric crowding can affect the molecule's basicity and its ability to coordinate to metal centers or participate in intermolecular interactions. In chemical reactions, the bulky isopropyl group can direct incoming reagents away from its side of the molecule.

Historical Context of Research on Analogous Polyamine Systems

The study of (2-Aminoethyl)(methyl)(propan-2-yl)amine is rooted in the broader history of polyamine research, which dates back to the 17th century.

The first observation of what we now know as a polyamine was in 1678 by Antonie van Leeuwenhoek, who identified crystalline substances in human semen. nih.govnih.gov However, the structure of this substance, later named "spermine," was not elucidated until 250 years later by Rosenheim. nih.govresearchgate.net Subsequently, other naturally occurring polyamines such as spermidine (B129725) and the diamine putrescine were isolated from various biological sources. nih.gov

Early research focused on the identification and structural characterization of these molecules. It soon became apparent that polyamines play crucial roles in cellular processes. nih.govphysiology.org Studies in the mid-20th century revealed their involvement in cell growth and proliferation, leading to investigations into their biosynthesis and metabolism. nih.govphysiology.org The discovery that polyamine levels are often elevated in rapidly growing tissues, including cancerous ones, spurred significant interest in developing synthetic polyamine analogs as potential therapeutic agents. nih.govmdpi.comportlandpress.com

This led to the synthesis of a vast number of structurally diverse polyamine derivatives, including symmetrically and unsymmetrically substituted analogs. nih.gov The goal was to create molecules that could interfere with polyamine metabolism or transport, thereby inhibiting cell growth. nih.gov This historical development of synthetic polyamine analogs as potential antineoplastic agents provides the context and motivation for the continued exploration of novel diamines like this compound. nih.gov The knowledge gained from these earlier studies on analogous systems informs the potential applications and research directions for new and uncharacterized substituted diamines.

Chemical Reactivity and Mechanistic Investigations of 2 Aminoethyl Methyl Propan 2 Yl Amine

Amine Basicity and Protonation State Studies

The basicity of (2-Aminoethyl)(methyl)(propan-2-yl)amine is determined by the presence of two nitrogen atoms: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)(iPr)). Each can be protonated, leading to two distinct protonation constants (pKa₁ and pKa₂). The pKa value is the negative logarithm of the acid dissociation constant of the conjugate acid (R-NH₃⁺). A higher pKa value corresponds to a stronger base.

The primary amine's basicity is also influenced by the substitution on the other nitrogen. Studies on asymmetric N-methyl-substituted ethylenediamines have shown that the basicity of the amino groups generally follows the order: secondary > primary > tertiary. nih.gov For this compound, the first protonation is expected to occur at the more sterically accessible and typically more basic primary nitrogen, followed by the protonation of the tertiary nitrogen at a lower pH.

The protonation equilibria can be represented as:

L + H⁺ ⇌ LH⁺ (governed by K₁) LH⁺ + H⁺ ⇌ LH₂²⁺ (governed by K₂)

Where L is the neutral diamine. The macroscopic protonation constants are K₁ and K₂. The corresponding pKa values would be pKa₂ = log K₁ and pKa₁ = log K₂. The table below presents the pKa values of related diamines to provide context.

| Compound Name | pKa₁ | pKa₂ | Reference |

|---|---|---|---|

| Ethane-1,2-diamine (Ethylenediamine) | 6.85 | 9.93 | researchgate.net |

| N-Methylethane-1,2-diamine | 6.84 | 10.15 | nih.gov |

| N,N-Dimethylethane-1,2-diamine | 6.54 | 9.56 | researchgate.net |

| N,N'-Dimethylethane-1,2-diamine | 7.45 | 10.33 | researchgate.net |

| N,N-Diisopropylethylenediamine | 7.11 | 10.18 (Predicted) | researchgate.netlookchem.com |

Nucleophilic Reactivity and Reaction Kinetics in Organic Transformations

The nucleophilicity of this compound is centered on the lone pair of electrons on its two nitrogen atoms. The primary and tertiary amine groups exhibit different nucleophilic characteristics. Nucleophilicity is closely related to basicity, but it is also highly sensitive to steric hindrance. masterorganicchemistry.com

The primary amine group is expected to be the more potent nucleophilic site in most organic transformations, such as Sₙ2 reactions. Its relatively unhindered nature allows for easier access to electrophilic centers. In contrast, the tertiary amine, substituted with both a methyl and a bulky isopropyl group, is significantly more sterically hindered. This steric bulk impedes its ability to attack electrophiles, making it a weaker nucleophile than its basicity might suggest. masterorganicchemistry.com This phenomenon is well-documented; for instance, the nucleophilicity of t-butylamine is roughly 1000 times lower than that of n-propylamine, highlighting the impact of steric hindrance. masterorganicchemistry.com

Therefore, in reactions with electrophiles like alkyl halides or acyl chlorides, selective reaction at the primary amine is highly probable. The tertiary amine is more likely to function as a non-nucleophilic base, abstracting protons when possible.

Quantitative data on the reaction kinetics of this compound are not available. However, the Mayr nucleophilicity scale provides a framework for comparing the reactivity of various amines. While the specific compound is not listed, the parameters for related amines illustrate the expected trends.

| Nucleophile (in water) | N Parameter | sN Parameter | Reference |

|---|---|---|---|

| Ammonia (NH₃) | 9.5 | - | masterorganicchemistry.com |

| n-Propylamine | 13.33 | 0.56 | lmu.de |

| Isopropylamine | 12.0 | - | masterorganicchemistry.com |

| tert-Butylamine | 10.5 | - | masterorganicchemistry.com |

| Diethylamine | 14.7 | - | masterorganicchemistry.com |

Electrophilic Interactions and Derivatization Pathways

Amines readily react with a wide range of electrophiles, and the bifunctional nature of this compound allows for various derivatization pathways. The higher nucleophilicity of the primary amine group would typically direct the initial reaction.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides would selectively form an amide at the primary nitrogen. The resulting N-(2-(methyl(propan-2-yl)amino)ethyl)amide would be significantly less basic and nucleophilic.

Alkylation: Reaction with alkyl halides would lead to substitution at the primary amine, forming a secondary amine. Further alkylation could occur to form a quaternary ammonium (B1175870) salt. The tertiary amine can also be alkylated to form a quaternary ammonium salt, though likely at a slower rate.

Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases). wikipedia.org This is a common derivatization technique. The primary amine of the title compound would undergo this reaction, while the tertiary amine would not.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) would produce a sulfonamide at the primary nitrogen. This reaction is often pH-dependent. researchgate.net

These derivatization pathways are crucial for modifying the molecule's properties or for preparing it for analytical procedures like gas chromatography, where increasing volatility and thermal stability is often necessary.

Reaction Mechanism Elucidation for Key Chemical Processes

Carbon Dioxide Capture Mechanisms with Amine Solutions

While not specifically studied for this compound, its structure, containing both a primary and a tertiary amine, makes it a relevant candidate for CO₂ capture, and its mechanism can be inferred from extensive studies on similar diamines. figshare.comosti.gov The capture of CO₂ by such amines proceeds through a cooperative mechanism involving both amine groups.

Carbamate (B1207046) Formation (Zwitterion Mechanism): The primary amine acts as the initial nucleophile, attacking the electrophilic carbon of CO₂ to form a zwitterionic intermediate. This is the rate-determining step for primary and secondary amines. acs.org

R-NH₂ + CO₂ ⇌ R-NH₂⁺-COO⁻ (Zwitterion)

Base-Catalyzed Deprotonation: The zwitterion is unstable and is rapidly deprotonated by a base. In this molecule, the adjacent tertiary amine can act as an efficient intramolecular base to abstract the proton, forming a stable carbamate. Alternatively, another free amine molecule from the solution can perform this role. acs.orgnih.gov

R-NH₂⁺-COO⁻ + B ⇌ R-NH-COO⁻ (Carbamate) + BH⁺

(Where B can be the tertiary amine of the same molecule or another amine molecule).

Bicarbonate Formation: The tertiary amine can also promote the hydration of CO₂ to form bicarbonate. It acts as a base, accepting a proton from a water molecule which then attacks the CO₂. This is the primary mechanism for tertiary amines. nih.govmdpi.com

R₃N + H₂O + CO₂ ⇌ R₃NH⁺ + HCO₃⁻

The presence of both a fast-reacting primary amine to form the carbamate and a tertiary amine to act as a base and promote bicarbonate formation could lead to favorable kinetics and a high CO₂ loading capacity, theoretically approaching 2 moles of CO₂ per mole of diamine under certain conditions. figshare.com

Ligand Exchange and Complexation Kinetics

This compound can act as a bidentate chelating ligand in coordination chemistry, binding to a single metal center through its two nitrogen atoms to form a stable five-membered ring. The resulting metal complexes' stability and reactivity are governed by factors including the nature of the metal ion and the steric and electronic properties of the ligand.

The formation of a metal complex (M) with the diamine ligand (L) can be described by the stepwise formation constant, K₁:

M + L ⇌ ML (governed by K₁)

The stability of the resulting chelate is enhanced by the "chelate effect," where the formation of a ring structure is entropically more favorable than the binding of two separate monodentate ligands.

Ligand exchange kinetics , the rate at which the diamine ligand is substituted by another ligand (Y) in the metal's coordination sphere, can proceed through different mechanisms:

Dissociative Mechanism (D): The M-L bond breaks first, forming a lower-coordination intermediate, which is then attacked by the incoming ligand Y. This pathway is often favored when the M-L bond is weak or when there is significant steric crowding in the complex.

Associative Mechanism (A): The incoming ligand Y first forms a bond with the metal center, creating a higher-coordination intermediate, from which the original ligand L then departs.

Specific kinetic data for complexes of this compound are not available in the literature. However, the steric bulk provided by the isopropyl and methyl groups on the tertiary nitrogen would likely influence both the stability of the complex and the preferred kinetic pathway for ligand exchange, potentially favoring a dissociative mechanism by weakening the metal-tertiary nitrogen bond.

Intramolecular Cyclization Processes

Intramolecular cyclization is not a typical reaction pathway for this compound in its native form. Such reactions require the presence of two reactive functional groups within the same molecule that can react with each other. For this diamine, both the primary and tertiary amino groups are nucleophilic and basic, and there is no internal electrophilic site for them to attack.

However, intramolecular cyclization could be induced if the molecule is first derivatized. For example:

If the primary amine were to react with an electrophile containing a leaving group on the same molecule (e.g., a haloacyl halide), a cyclic lactam could be formed.

If the primary amine were converted into a good leaving group, the tertiary amine could act as an intramolecular nucleophile to form a cyclic quaternary ammonium species, although this is less common.

A related process is the cyclocondensation of diamines like ethylenediamine (B42938) with ketones or aldehydes to form macrocyclic compounds, such as tetraaza macrocycles. researchgate.net It is conceivable that under specific conditions, this compound could participate in similar intermolecular condensation reactions to form heterocyclic structures. However, there is no specific research documenting intramolecular cyclization processes for this particular compound.

Influence of Steric Hindrance and Electronic Factors on Reactivity Profiles of this compound

The key structural features influencing the reactivity of this compound are the differing steric environments of the two nitrogen atoms and the electronic effects of the alkyl groups. The primary amino group (-NH₂) is relatively unhindered, making it more accessible for reactions such as nucleophilic attack or protonation. In contrast, the tertiary nitrogen is attached to a methyl group and a bulky isopropyl group. This isopropyl group, in particular, exerts significant steric hindrance, shielding the tertiary nitrogen's lone pair of electrons and impeding its ability to participate in reactions with sterically demanding electrophiles.

Electronically, the methyl and isopropyl groups are electron-donating through an inductive effect. This effect increases the electron density on the tertiary nitrogen atom, which would typically enhance its basicity and nucleophilicity. However, this electronic enhancement is often counteracted by the steric bulk of these same groups. Basicity, which is less sensitive to steric hindrance as it involves the abstraction of a small proton, is likely to be higher at the tertiary nitrogen. Conversely, nucleophilicity, which involves attacking larger, more complex electrophilic centers, is significantly more affected by steric bulk. chemrxiv.org Therefore, the primary amine is expected to be the more effective nucleophile in many reactions, despite being less basic.

The interplay of these factors can be illustrated by considering a hypothetical reaction, such as nucleophilic substitution. In such a reaction, the less-hindered primary amine would be the preferred site of attack. The bulky isopropyl group on the tertiary amine would create a high activation energy barrier for the approach of an electrophile, making the reaction at this site kinetically unfavorable.

To provide a comparative perspective, the following table outlines the expected relative reactivity of the two nitrogen centers in this compound based on established chemical principles.

Interactive Data Table: Predicted Reactivity of Nitrogen Centers in this compound

| Nitrogen Center | Substituents | Predicted Basicity | Predicted Nucleophilicity | Dominant Influencing Factor |

| Primary Amine (-NH₂) | Two Hydrogen atoms | Lower | Higher | Low steric hindrance |

| Tertiary Amine (-N(CH₃)(CH(CH₃)₂)) | Methyl, Isopropyl | Higher | Lower | High steric hindrance from the isopropyl group |

This predicted reactivity profile highlights the dual nature of this compound, where the two nitrogen atoms are not chemically equivalent. The steric differentiation allows for potential regioselective reactions, where one amine group reacts preferentially over the other.

Coordination Chemistry and Ligand Applications of 2 Aminoethyl Methyl Propan 2 Yl Amine

Design Principles for (2-Aminoethyl)(methyl)(propan-2-yl)amine as a Ligand

The design of this compound as a ligand is predicated on the interplay of steric and electronic effects imparted by the methyl and isopropyl substituents on the nitrogen donor atoms. These groups modulate the ligand's coordination properties, influencing the stability, structure, and reactivity of its metal complexes.

Steric Effects: The most significant design feature of this ligand is the steric bulk introduced by the isopropyl group. Compared to the methyl group on the other nitrogen, the isopropyl group imposes greater steric hindrance around its coordinating nitrogen atom. researchgate.netrsc.orgnumberanalytics.com This steric demand can influence several aspects of coordination:

Coordination Geometry: The bulky isopropyl group can cause distortions from ideal coordination geometries in the resulting metal complexes. numberanalytics.com For instance, in a square planar or octahedral complex, the ligand may arrange itself to minimize steric clashes, potentially leading to elongated bond lengths or distorted bond angles.

Kinetic Stability: The steric bulk can enhance the kinetic stability of the metal complexes by shielding the metal center from incoming ligands, thereby slowing down ligand substitution reactions.

Stereoselectivity: The chiral nature of the coordinated secondary amine centers and the steric hindrance of the isopropyl group can be exploited to induce stereoselectivity in catalyzed reactions or in the formation of complex supramolecular structures.

Electronic Effects: The alkyl substituents also exert electronic effects on the nitrogen donor atoms. The methyl and isopropyl groups are both electron-donating, which increases the electron density on the nitrogen atoms and enhances their basicity and donor strength compared to unsubstituted ethylenediamine (B42938). This increased donor capacity generally leads to the formation of more stable metal complexes. The difference in the inductive effects of the methyl and isopropyl groups is relatively small but could contribute to subtle differences in the bond strengths of the two nitrogen atoms to a metal center.

The unsymmetrical nature of the substitution is a key design principle. It creates a "differentiated" bidentate ligand where the two nitrogen donors are electronically and sterically distinct. This can lead to specific orientations of the ligand in the coordination sphere and can be used to control the electronic environment at the metal center, which is crucial for applications in catalysis and materials science.

Metal Complex Formation and Characterization with Transition Metals

This compound readily forms complexes with a variety of transition metals. The synthesis of these complexes typically involves the reaction of the diamine ligand with a metal salt in a suitable solvent. rsc.org The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and properties.

This compound primarily functions as a bidentate chelating ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. libretexts.org This chelation results in the formation of a thermodynamically stable five-membered ring, a common and favored arrangement in coordination chemistry. nih.gov The flexibility of the ethylenediamine backbone allows the ligand to adopt a puckered conformation to accommodate the coordination geometry of the metal ion.

The denticity of the ligand, which refers to the number of donor atoms that bind to the central metal, is typically two (bidentate). libretexts.org This is represented by the notation κ²-N,N', indicating that both nitrogen atoms are coordinated to the metal center. libretexts.org While monodentate coordination (κ¹) is possible, it is generally less favored due to the thermodynamic advantage of the chelate effect.

The table below summarizes the expected coordination properties of this compound.

| Property | Description |

| Denticity | Bidentate (κ²) |

| Donor Atoms | Two nitrogen atoms |

| Chelate Ring Size | 5-membered |

| Coordination Mode | N,N'-chelation |

The characterization of metal complexes of this compound relies on a combination of spectroscopic and structural methods.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the nitrogen atoms to the metal center. The N-H stretching frequencies in the free ligand will shift upon coordination. Furthermore, new bands corresponding to metal-nitrogen (M-N) vibrations can often be observed in the far-IR region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment in diamagnetic complexes. Coordination to a metal center will cause shifts in the signals of the protons and carbons of the ligand, particularly those close to the nitrogen atoms. Dynamic NMR studies can also provide insights into conformational changes and exchange processes in solution. nih.gov

UV-Visible Spectroscopy: For complexes of transition metals with d-electrons, UV-Visible spectroscopy can be used to probe the electronic transitions between d-orbitals. The energies of these transitions are sensitive to the geometry and ligand field strength of the complex, providing information about the coordination environment.

A hypothetical data table for a transition metal complex with this ligand, based on expected values, is presented below.

| Technique | Expected Observation | Information Gained |

| IR Spectroscopy | Shift in N-H stretching frequency; Appearance of M-N stretching bands | Confirmation of N-coordination |

| ¹H NMR (diamagnetic) | Downfield shift of protons on and near N atoms | Ligand coordination and symmetry |

| UV-Visible Spectroscopy | d-d electronic transitions | Coordination geometry and ligand field strength |

| X-ray Crystallography | Determination of bond lengths and angles | Definitive 3D structure |

The coordination of this compound to metal centers, particularly in octahedral geometries, can lead to various forms of isomerism. careerendeavour.comsu.edu.pk

Geometric Isomerism: In an octahedral complex of the type [M(L)₂X₂], where L is this compound and X is a monodentate ligand, cis and trans isomers are possible. su.edu.pk The unsymmetrical nature of the diamine ligand can lead to further isomeric possibilities depending on the relative orientations of the methyl and isopropyl groups.

Optical Isomerism: The puckered conformation of the five-membered chelate ring is chiral. In a complex like [M(L)₃]ⁿ⁺, the arrangement of the three bidentate ligands around the metal center can create a chiral propeller-like structure, leading to the existence of enantiomers (Δ and Λ isomers). libretexts.orgdoubtnut.com The presence of the bulky isopropyl group can influence the preferred handedness of this propeller twist.

The different types of isomers that can be expected are summarized in the table below.

| Isomerism Type | Description | Example Complex Type |

| Geometric | Different spatial arrangements of ligands (cis/trans) | [M(L)₂X₂] |

| Optical | Non-superimposable mirror images (enantiomers) | [M(L)₃]ⁿ⁺ |

Supramolecular Assembly and Host-Guest Chemistry Utilizing this compound Scaffolds

The structural features of this compound make it a valuable building block for the construction of more complex supramolecular assemblies and host-guest systems. nih.gov By incorporating this diamine into larger macrocyclic or cage-like structures, it is possible to create molecules with well-defined cavities capable of encapsulating other molecules or ions. nih.govnih.govfrontiersin.org

The synthesis of such supramolecular structures often involves the reaction of the diamine with complementary difunctional molecules, such as dialdehydes or diacyl chlorides, to form larger cyclic or polycyclic frameworks. The steric and electronic properties of the methyl and isopropyl groups can be used to control the size and shape of the resulting cavities and to influence the binding properties of the host molecule.

For example, macrocycles derived from this diamine could act as hosts for small organic guest molecules. nih.gov The binding of a guest within the host's cavity would be driven by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The chiral nature of the diamine building block could also be used to impart enantioselectivity in guest binding. mdpi.com

Anion Recognition and Binding Properties

The diamine nature of this compound also suggests its potential use in the development of anion receptors. Upon protonation, the two ammonium (B1175870) centers can act as hydrogen bond donors, creating a binding site for anions. researchgate.net The distance between the two nitrogen atoms in the ethylenediamine backbone is well-suited for binding a variety of anions.

Furthermore, this diamine can be incorporated into more complex receptor frameworks, such as those containing amide or urea functionalities, to enhance anion binding affinity and selectivity. researchgate.net In such systems, the diamine unit would provide two of the hydrogen bond donors, while the additional functional groups would contribute to a more pre-organized and effective binding pocket. The steric bulk of the isopropyl group could be used to create specific clefts or cavities that are complementary to the shape of a particular anion, thereby enhancing binding selectivity. researchgate.net

The potential for anion binding opens up applications in areas such as sensing, where the binding of an anion could be signaled by a change in color or fluorescence, and in transport, where the receptor could be used to carry anions across membranes.

No Publicly Available Research Data for this compound in Specified Advanced Applications

Following a comprehensive search of publicly available scientific literature and databases, no specific research findings or data could be located for the chemical compound this compound within the advanced application areas of materials science and catalysis as outlined in the requested article structure.

Extensive searches for the compound, including under its systematic IUPAC name N'-isopropyl-N'-methylethane-1,2-diamine, did not yield any relevant results pertaining to its use in:

Organocatalysis

Ligand-based transition metal catalysis

The development of regioselective or enantioselective catalysts

The synthesis of polyimine networks or as a crosslinking agent

Mechanistic studies within polymerization

The absence of retrievable data suggests that the specific applications of this compound in these specialized fields of materials science and catalysis are not documented in the accessible scientific domain. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly focused on this compound.

Advanced Research Applications of 2 Aminoethyl Methyl Propan 2 Yl Amine in Materials Science and Catalysis

Precursors for Specialized Material Architectures (e.g., optical materials)

While direct evidence for the use of (2-Aminoethyl)(methyl)(propan-2-yl)amine as a precursor for optical materials is not found in current research, the broader class of unsymmetrical diamines is recognized for its utility in the synthesis of high-performance polymers. For instance, unsymmetrically fluorinated polyamides, derived from unsymmetrical diamine monomers, have been shown to exhibit improved optical properties and solubility, leading to highly transparent and colorless films. mdpi.com The unique arrangement of amino groups with different steric and electronic environments in this compound could theoretically be exploited to create polymers with tailored refractive indices and enhanced thermal stability, which are desirable characteristics for optical applications.

The synthesis of functional polymers often involves the use of diamines as crosslinkers or monomers. mdpi.comrsc.org The distinct reactivity of the primary and tertiary amine groups in this compound could allow for controlled polymerization processes, potentially leading to novel material architectures. However, specific research validating its use in creating optical materials remains to be published.

Fundamental Studies in Carbon Dioxide Capture Technologies (mechanistic and efficiency considerations)

The application of various amines for carbon dioxide (CO₂) capture is a well-established area of research. Diamines, in particular, are of interest due to the presence of two nitrogen sites that can potentially react with CO₂. Studies on analogous compounds, such as ethylenediamine (B42938) (EDA) and its N-alkylated derivatives, provide a basis for understanding the potential role of this compound in this technology.

Aqueous solutions of ethylenediamine have been investigated as solvents for CO₂ capture, demonstrating a high capacity for CO₂ absorption due to the presence of two amine groups. mdpi.comnih.govresearchgate.net Research on alkyl-substituted diamines suggests that the nature of the alkyl groups can influence the absorption capacity, reaction kinetics, and the energy required for solvent regeneration. For example, some novel diamine solvent systems are being explored to reduce the high viscosity of CO₂-rich solvents and improve recyclability. google.com

Table 1: Comparison of CO₂ Absorption Properties of Selected Amines

| Amine | CO₂ Loading Capacity (mol CO₂/mol amine) | Absorption Rate | Regeneration Energy |

| Monoethanolamine (MEA) | ~0.5 | Fast | High |

| Ethylenediamine (EDA) | ~1.0 (theoretically) | Comparable to MEA | High |

| N,N-diethylethanolamine (DEEA) / N-methyl-1,3-propanediamine (MAPA) blends | Varies with composition | Enhanced with MAPA | Lower than MEA |

This table presents generalized data for comparative purposes. Actual values can vary significantly with experimental conditions such as temperature, pressure, and concentration.

Theoretical and Computational Studies of 2 Aminoethyl Methyl Propan 2 Yl Amine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations can be employed to determine the optimized molecular geometry, electronic structure, and various other properties of (2-Aminoethyl)(methyl)(propan-2-yl)amine.

Table 1: Predicted Structural and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H16N2 | PubChem uni.lu |

| InChI | InChI=1S/C6H16N2/c1-6(2)8(3)5-4-7/h6H,4-5,7H2,1-3H3 | PubChem uni.lu |

| InChIKey | QZNLXSYPOLTMIP-UHFFFAOYSA-N | PubChem uni.lu |

| SMILES | CC(C)N(C)CCN | PubChem uni.lu |

| Monoisotopic Mass | 116.13135 Da | PubChem uni.lu |

| XlogP (predicted) | 0.1 | PubChem uni.lu |

This table is generated from data available on PubChem for this compound.

Molecular Dynamics Simulations and Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like this compound.

Ab initio molecular dynamics simulations have been successfully applied to study the reaction mechanisms of CO2 with various aqueous amines, including sterically hindered amines like 2-amino-2-methyl-1-propanol (B13486) (AMP). researchgate.netresearchgate.net These simulations can reveal the role of solvent molecules, identify reaction intermediates, and elucidate the energetics of different reaction pathways. researchgate.net For this compound, MD simulations could be used to:

Identify the most stable conformers in different solvent environments.

Analyze the intramolecular and intermolecular hydrogen bonding networks.

Determine the free energy barriers for conformational changes.

Simulate its interactions with other molecules or surfaces.

The exploration of conformational space is crucial as the three-dimensional shape of the molecule influences its physical properties and chemical reactivity.

Computational Modeling of Structure-Reactivity Relationships

Computational modeling can be used to establish quantitative structure-activity relationships (QSAR) or more broadly, structure-reactivity relationships. By calculating a variety of molecular descriptors, it is possible to build models that predict the reactivity of a compound or a series of related compounds.

For amines, these relationships are often used to predict properties like their pKa values or their reactivity towards electrophiles such as CO2. For instance, computational studies on various amines used for CO2 capture have aimed to understand how the molecular structure, particularly steric hindrance, affects the stability of reaction intermediates like carbamates. researchgate.net By applying similar methodologies to this compound, one could predict its reactivity in various chemical transformations and understand how modifications to its structure would alter its chemical behavior.

Prediction of Spectroscopic Parameters and Conformational Energies

Quantum chemical calculations are also instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For example, vibrational frequencies calculated using DFT can be compared with experimental infrared (IR) and Raman spectra to assign vibrational modes to specific molecular motions. researchgate.net

Furthermore, these calculations can provide accurate estimates of the relative energies of different conformers. This information is vital for understanding the conformational preferences of the molecule in the gas phase or in solution. By locating all the energy minima on the potential energy surface, a complete picture of the conformational landscape can be constructed.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 117.13863 | 128.2 |

| [M+Na]+ | 139.12057 | 133.7 |

| [M-H]- | 115.12407 | 129.5 |

| [M+NH4]+ | 134.16517 | 150.7 |

| [M+K]+ | 155.09451 | 134.9 |

This data is predicted using CCSbase and is available on PubChem. uni.lu m/z refers to the mass-to-charge ratio.

Computational Design of Novel Derivatives with Tailored Chemical Functionalities

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. Starting with the scaffold of this compound, computational methods can be used to predict how structural modifications would affect its chemical functionalities.

For example, the synthesis of novel derivatives of other aminoethyl compounds has been guided by the goal of enhancing specific properties, such as antioxidant and neuroprotective effects in the case of quercetin (B1663063) 3-O-methyl ether derivatives. nih.gov Similarly, computational approaches could be used to design derivatives of this compound with:

Enhanced catalytic activity.

Improved selectivity in binding to a target molecule.

Modified solubility or lipophilicity.

Specific reactivity for applications in synthesis or materials science.

By performing in silico screening of virtual libraries of derivatives, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Q & A

Q. What are the recommended synthetic routes for (2-Aminoethyl)(methyl)(propan-2-yl)amine, and how do reaction conditions influence yield and purity?

The synthesis of tertiary amines like this compound typically involves alkylation of primary/secondary amines or reductive amination . For example:

- Nucleophilic substitution : Reacting a halogenated precursor (e.g., 2-chloroethyl(methyl)amine) with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF).

- Reductive amination : Condensing methylamine with a ketone (e.g., isopropyl ketone) using a reducing agent like NaBH₃CN or catalytic hydrogenation (H₂/Pd-C) .

Q. Key factors :

- Temperature: Higher temperatures (~80°C) accelerate substitution but may increase side reactions.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating the pure amine.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm amine proton environments (δ 1.0–2.5 ppm for isopropyl CH₃, δ 2.5–3.5 ppm for CH₂-NH) .

- X-ray crystallography : Resolve stereochemistry if chiral centers are present (e.g., asymmetric synthesis byproducts) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

Note : Chiral HPLC (e.g., Chiralpak AD-H column) may be required to separate enantiomers if asymmetric synthesis is attempted .

Advanced Research Questions

Q. What strategies address contradictory data in enantioselective synthesis or biological activity studies?

Contradictions often arise from:

- Enantiomeric impurity : Even minor impurities (e.g., 5% opposite enantiomer) can skew biological assays. Validate purity using chiral analytical methods .

- Solvent effects : Polar solvents may stabilize specific conformations, altering reactivity. Compare results in DMSO vs. THF .

- Biological assay variability : Use standardized protocols (e.g., fixed pH, temperature) for receptor-binding studies.

Case Study : In transaminase-mediated syntheses, enantioselectivity dropped from 98% to 75% when pH deviated from 7.5 to 6.8 .

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

Methodology :

Docking simulations : Use Schrödinger Suite or AutoDock to predict binding affinity to targets like serotonin receptors (5-HT₂A).

MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).

QSAR studies : Coramine substituents (e.g., isopropyl vs. cyclopropyl) with logP values and IC₅₀ data .

Example : Adamantyl-substituted amines showed enhanced rigidity and receptor affinity due to steric bulk .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Issues :

- Catalyst deactivation : Heterogeneous catalysts (e.g., Pd/C) may lose efficiency at >10 g scale. Switch to immobilized enzymes or flow chemistry .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. amine to halide) to minimize dialkylation.

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Steric effects : The isopropyl group hinders nucleophilic attack at the β-carbon, favoring α-substitution.

- Electronic effects : Electron-donating methyl groups increase amine basicity (pKa ~10.5), enhancing nucleophilicity in SN2 reactions .

Q. Experimental Design :

- Compare reaction rates with tert-butyl vs. isopropyl substituents using kinetic studies (UV-Vis monitoring).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.